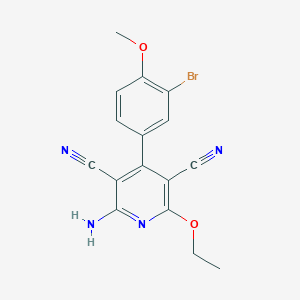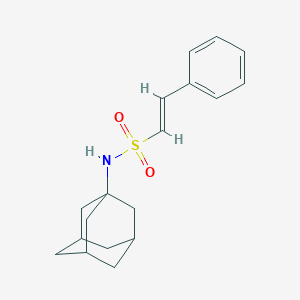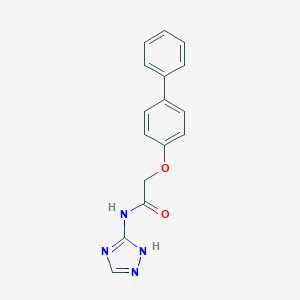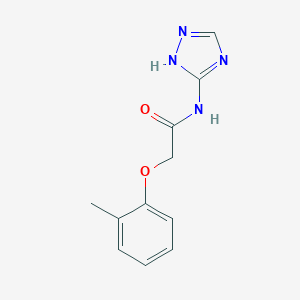
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-ethoxy-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-ethoxy-3,5-pyridinedicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'BMPN' and belongs to the pyridine-2,3-dicarbonitrile family of compounds. BMPN has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mécanisme D'action
The exact mechanism of action of BMPN is not fully understood. However, it has been proposed that BMPN exerts its pharmacological effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. BMPN has been found to inhibit the activity of the enzyme 'thymidylate synthase,' which is involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis.
Biochemical and Physiological Effects:
BMPN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, as well as induce apoptosis. BMPN has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMPN is its potent anti-cancer activity. This makes it a potential candidate for the development of novel cancer therapies. However, one of the limitations of BMPN is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BMPN. One of the major areas of research is the development of novel drug delivery systems to improve the solubility and bioavailability of BMPN. Additionally, further studies are needed to fully understand the mechanism of action of BMPN and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of BMPN involves the reaction of 3-bromo-4-methoxyaniline with ethyl cyanoacetate in the presence of a base, followed by a cyclization reaction using phosphoryl chloride. The resulting compound is then treated with ammonia to obtain BMPN.
Applications De Recherche Scientifique
BMPN has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. BMPN has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been suggested that BMPN exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Nom du produit |
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-ethoxy-3,5-pyridinedicarbonitrile |
|---|---|
Formule moléculaire |
C16H13BrN4O2 |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
2-amino-4-(3-bromo-4-methoxyphenyl)-6-ethoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H13BrN4O2/c1-3-23-16-11(8-19)14(10(7-18)15(20)21-16)9-4-5-13(22-2)12(17)6-9/h4-6H,3H2,1-2H3,(H2,20,21) |
Clé InChI |
DLHFYGUSSZRUKK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OC)Br)C#N |
SMILES canonique |
CCOC1=C(C(=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OC)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)

![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B255859.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)
![N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B255875.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B255880.png)



![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)
![4-[(3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B255889.png)